

head-to-head comparison of ASP-4058 and fingolimod on lymphocyte sequestration

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Compound of Interest

Compound Name: ASP-4058 hydrochloride

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Head-to-Head Comparison: ASP-4058 vs. Fingolimod on Lymphocyte Sequestration

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two sphingosine-1-phosphate (S1P) receptor modulators, ASP-4058 and fingolimod, with a specific focus on their effects on lymphocyte sequestration. The information presented is intended to support research and development efforts in the field of immunology and drug discovery.

Introduction

Both ASP-4058 and fingolimod are potent immunomodulators that function by targeting S1P receptors, which play a crucial role in lymphocyte trafficking. By modulating these receptors, they effectively sequester lymphocytes in secondary lymphoid organs, preventing their egress into the peripheral circulation and subsequent infiltration into tissues. This mechanism of action is of significant therapeutic interest, particularly in the context of autoimmune diseases. While fingolimod is a well-established, non-selective S1P receptor agonist, ASP-4058 is a next-generation modulator with a more selective receptor profile. This guide will delve into a head-to-head comparison of their performance, supported by experimental data.

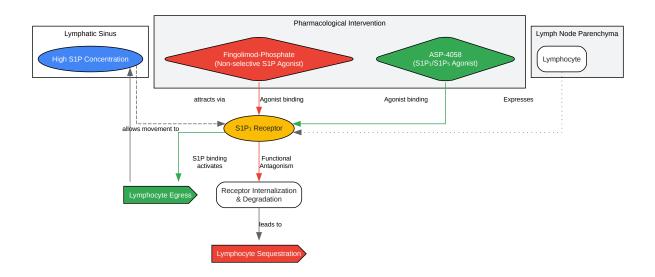
Mechanism of Action and Receptor Selectivity



Fingolimod, a prodrug, is phosphorylated in vivo to its active form, fingolimod-phosphate. This active metabolite acts as a potent agonist at four of the five S1P receptor subtypes: S1P₁, S1P₃, S1P₄, and S1P₅.[1] Its therapeutic effect in lymphocyte sequestration is primarily mediated through its functional antagonism of the S1P₁ receptor on lymphocytes.[2] Initial agonism leads to the internalization and degradation of the S1P₁ receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes. [2]

In contrast, ASP-4058 is a selective agonist for S1P₁ and S1P₅ receptors.[3][4] This selectivity is hypothesized to provide a more targeted immunomodulatory effect while potentially avoiding off-target effects associated with the activation of other S1P receptor subtypes, such as S1P₃-mediated bradycardia.[5]

Signaling Pathway for S1P₁-Mediated Lymphocyte Egress and its Modulation





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S1P₁ signaling in lymphocyte egress and modulation.

Quantitative Data: Head-to-Head Comparison

A key preclinical study directly compared the effects of ASP-4058 and fingolimod on peripheral lymphocyte counts in Lewis rats. The data from this study are summarized below.

Table 1: In Vitro S1P Receptor Agonist Activity (EC₅₀,

nM)

Compo und	Human S1P ₁	Human S1P ₂	Human S1P₃	Human S1P4	Human S1P ₅	Rat S1P ₁	Rat S1P₃
ASP- 4058	7.4	>10000	1000	>10000	7.5	3.3	1100
Fingolim od-P	0.3	>10000	3.0	0.6	0.3	0.4	1.8

Data from Yamamoto et al., 2014.[5] EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in a GTPyS binding assay.

Table 2: Effect on Peripheral Lymphocyte Counts in Lewis Rats



Treatment (oral)	Dose (mg/kg)	Lymphocyte Count (x10³/µL) - 24h post single dose	Lymphocyte Count (x10³/µL) - 24h post 21 daily doses
Vehicle	-	8.5 ± 0.5	9.2 ± 0.6
ASP-4058	0.03	3.1 ± 0.4	2.5 ± 0.3
0.1	1.9 ± 0.2	1.5 ± 0.1	
0.3	1.4 ± 0.1	1.2 ± 0.1	
Fingolimod	0.1	2.8 ± 0.3	2.1 ± 0.2
0.3	1.8 ± 0.2	1.4 ± 0.1	
1	1.3 ± 0.1	1.1 ± 0.1	_

Data from Yamamoto et al., 2014.[3] Values are mean \pm S.E. (n=5). **P<0.01 compared with the vehicle-treated group.

The results indicate that both ASP-4058 and fingolimod induce a significant, dose-dependent reduction in peripheral lymphocyte counts after both single and repeated oral administration in rats.[3] Their effects on lymphocyte sequestration appear to be comparable at the tested dosages.[3][4]

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

In Vitro GTPyS Binding Assay for S1P Receptor Agonist Activity

Objective: To determine the agonist activity of ASP-4058 and fingolimod-phosphate at human and rat S1P receptor subtypes.

Methodology:

• Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing each of the human or rat S1P receptor subtypes (S1P₁, S1P₂, S1P₃, S1P₄, and S1P₅).



- The prepared membranes were incubated in a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 μM GDP, and 0.1% bovine serum albumin.
- Test compounds (ASP-4058 or fingolimod-phosphate) at various concentrations were added to the reaction mixture.
- The reaction was initiated by the addition of 0.1 nM [35S]GTPyS.
- After incubation at 30°C for 60 minutes, the reaction was terminated by rapid filtration through a glass fiber filter.
- The radioactivity retained on the filter, representing the amount of [35S]GTPyS bound to the G-proteins activated by the S1P receptors, was measured using a liquid scintillation counter.
- EC₅₀ values were calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Assessment of Peripheral Lymphocyte Counts in Lewis Rats

Objective: To evaluate the effect of oral administration of ASP-4058 and fingolimod on the number of circulating lymphocytes.

Methodology:

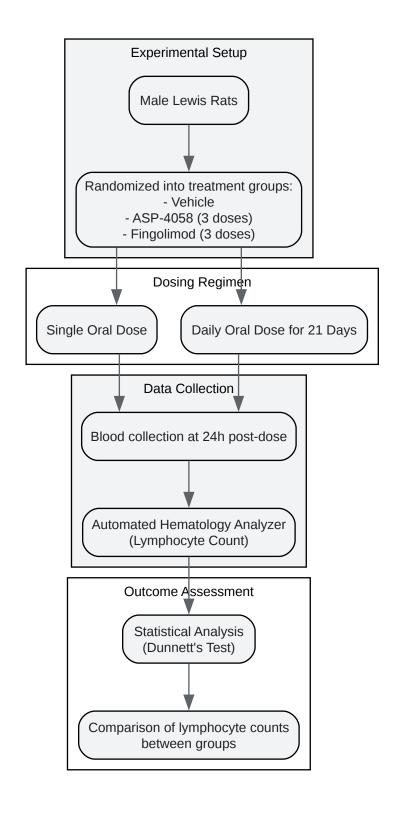
- Animals: Male Lewis rats were used for the study.
- Drug Administration: ASP-4058 and fingolimod were suspended in a 0.5% methylcellulose solution and administered orally once daily. A vehicle control group received the 0.5% methylcellulose solution only.
- Single-Dose Study: Animals received a single oral dose of ASP-4058 (0.03, 0.1, or 0.3 mg/kg), fingolimod (0.1, 0.3, or 1 mg/kg), or vehicle.
- Repeated-Dose Study: Animals received daily oral doses of ASP-4058, fingolimod, or vehicle for 21 consecutive days.



- Blood Sampling: Blood samples were collected from the tail vein 24 hours after the single dose or the final dose in the repeated-dose study.
- Lymphocyte Counting: The number of peripheral lymphocytes was counted using an automated hematology analyzer.
- Statistical Analysis: The data were analyzed using Dunnett's multiple comparison test to compare the drug-treated groups with the vehicle-treated group. A P-value of less than 0.01 was considered statistically significant.

Experimental Workflow for In Vivo Lymphocyte Sequestration Study





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Workflow for in vivo lymphocyte sequestration study.

Conclusion



Both ASP-4058 and fingolimod are effective inducers of lymphocyte sequestration, with preclinical data demonstrating a comparable, dose-dependent reduction in peripheral lymphocyte counts. The primary distinction between the two compounds lies in their receptor selectivity. ASP-4058's targeted agonism of S1P1 and S1P5 receptors may offer a more favorable safety profile by avoiding the activation of other S1P receptor subtypes associated with certain adverse effects. This head-to-head comparison provides valuable data for researchers and drug developers working on the next generation of S1P receptor modulators for autoimmune and inflammatory diseases. Further clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two compounds in humans.

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